

Application Notes and Protocols: Histidine Monohydrochloride in Apoptosis Assays

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Compound of Interest		
Compound Name:	Histidine Monohydrochloride	
Cat. No.:	B10763354	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing L-**Histidine Monohydrochloride** to induce and quantify apoptosis in a cellular context. The information is intended for researchers in cell biology, oncology, and pharmacology to investigate the proapoptotic potential of histidine.

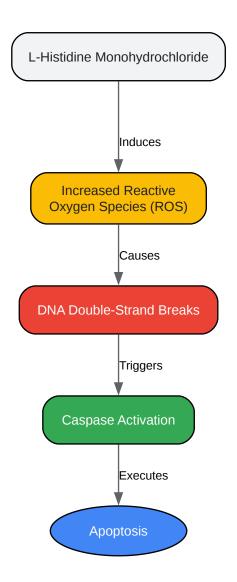
Introduction

L-histidine, an essential amino acid, has been shown to play a role in modulating cellular life and death. Recent studies suggest that at certain concentrations, L-histidine can promote apoptosis, particularly in cancer cell lines, often through mechanisms involving the induction of oxidative stress and disruption of amino acid homeostasis.[1][2] For instance, L-histidine has been observed to enhance the cytotoxic effects of chemotherapeutic agents like gemcitabine in pancreatic cancer cells.[1][2] Furthermore, in conjunction with low levels of hydrogen peroxide, L-histidine can induce DNA double-strand breaks, a key event in the apoptotic cascade.[3][4][5] [6] This protocol details a method to assess the pro-apoptotic effects of L-Histidine Monohydrochloride using the widely accepted Annexin V/Propidium Iodide (PI) flow cytometry assay.

Signaling Pathway of Histidine-Induced Apoptosis



At elevated concentrations, L-histidine can contribute to an increase in intracellular reactive oxygen species (ROS). This oxidative stress can lead to DNA damage, including double-strand breaks. The cellular response to significant DNA damage involves the activation of proapoptotic signaling pathways. This can lead to the activation of effector caspases, which are key executioners of apoptosis, and ultimately result in programmed cell death.



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Proposed signaling pathway for L-histidine-induced apoptosis.



Experimental Protocol: Assessment of Apoptosis using Annexin V/PI Staining

This protocol outlines the steps to treat a cancer cell line (e.g., pancreatic cancer cell line SW1990) with L-**Histidine Monohydrochloride** and subsequently quantify apoptosis using flow cytometry.

Materials

- L-Histidine Monohydrochloride (e.g., Sigma-Aldrich, Cat. No. H8125)
- Cell line of interest (e.g., SW1990)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- · Flow cytometer

Preparation of L-Histidine Monohydrochloride Stock Solution

- To prepare a 1 M stock solution, dissolve 209.63 mg of L-Histidine Monohydrochloride monohydrate in 1 mL of sterile distilled water.[7]
- Filter-sterilize the solution using a 0.22 μm syringe filter.
- Store the stock solution in aliquots at -20°C.

Experimental Procedure

 Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.



Cell Treatment:

- Allow cells to adhere overnight.
- Prepare working concentrations of L-Histidine Monohydrochloride (e.g., 0 mM, 10 mM,
 25 mM) by diluting the stock solution in complete cell culture medium.[1]
- Remove the old medium and add the medium containing the different concentrations of L-Histidine Monohydrochloride.
- Include a vehicle-treated control (0 mM).
- Incubate the cells for a predetermined time (e.g., 48 or 72 hours).[1]

Cell Harvesting:

- Adherent cells: Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
- Suspension cells: Collect the cells directly into a microcentrifuge tube.
- Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

Staining:

- Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Transfer 100 μL of the cell suspension to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide solution.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:



- After incubation, add 400 μL of 1X Annexin V Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour of staining.[8]

Data Analysis

The flow cytometry data can be analyzed to distinguish between four cell populations:

- Viable cells: Annexin V-negative and PI-negative
- Early apoptotic cells: Annexin V-positive and PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
- · Necrotic cells: Annexin V-negative and PI-positive

Expected Quantitative Data

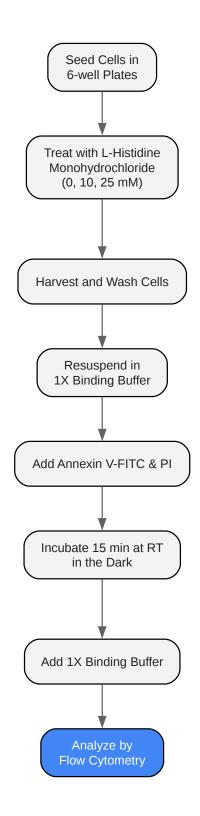
The following table summarizes hypothetical data from an experiment treating SW1990 pancreatic cancer cells with L-**Histidine Monohydrochloride** for 72 hours.

Treatment Group	Viable Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic/Necrotic Cells (%)
Control (0 mM)	95.2 ± 2.1	2.5 ± 0.8	2.3 ± 0.5
10 mM L-Histidine	70.8 ± 3.5	15.4 ± 2.2	13.8 ± 1.9
25 mM L-Histidine	45.6 ± 4.2	28.9 ± 3.1	25.5 ± 2.8

Data are presented as mean \pm standard deviation from three independent experiments.

Experimental Workflow Diagram





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Workflow for assessing apoptosis with Annexin V/PI staining.



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